molecular formula C14H13N3O4S B2370106 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797615-73-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2370106
CAS No.: 1797615-73-6
M. Wt: 319.34
InChI Key: RZXLEMHVEOQDCK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a unique molecular structure that combines furan, thiophene, and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride derivative of furan-2-carboxylic acid, which is then reacted with thiophene-2-ylmethylamine to form the intermediate compound. This intermediate is subsequently reacted with imidazolidine-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced spectroscopic methods, such as IR, 1H NMR, and 13C NMR, is essential for confirming the chemical structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the compound.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific enzymes and molecular targets. The compound binds to the active sites of enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase, inhibiting their activity. This inhibition disrupts the normal biochemical pathways, leading to therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-3-carboxamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of furan, thiophene, and imidazolidine moieties. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-12(10-2-1-7-21-10)11-4-3-9(22-11)8-16-14(20)17-6-5-15-13(17)19/h1-4,7H,5-6,8H2,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXLEMHVEOQDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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